Product packaging for Agallochin M(Cat. No.:)

Agallochin M

Cat. No.: B1219870
M. Wt: 368.5 g/mol
InChI Key: RVQIZLRIVISTLI-QHMRTVNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Agallochin M is a natural product classified as an isopimarane diterpenoid. It was isolated from the resinous wood of the mangrove plant Excoecaria agallocha L. . Diterpenoids from the Excoecaria genus have been a subject of scientific interest due to their diverse and complex structures, which make them valuable for chemical and pharmacological investigations . As a Research Use Only (RUO) product, this compound is intended solely for laboratory research purposes . This product is not intended for diagnostic or therapeutic uses, nor for administration to humans or animals. Researchers are responsible for ensuring all handling and usage complies with their institution's safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H36O5 B1219870 Agallochin M

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H36O5

Molecular Weight

368.5 g/mol

IUPAC Name

methyl 3-[(2R,4aS,5S,6R,7R,8aS)-2-ethenyl-7-hydroxy-6-(2-hydroxypropan-2-yl)-2,5,8a-trimethyl-3,4,4a,6,7,8-hexahydrochromen-5-yl]propanoate

InChI

InChI=1S/C21H36O5/c1-8-19(4)11-9-15-20(5,12-10-16(23)25-7)17(18(2,3)24)14(22)13-21(15,6)26-19/h8,14-15,17,22,24H,1,9-13H2,2-7H3/t14-,15+,17-,19+,20+,21+/m1/s1

InChI Key

RVQIZLRIVISTLI-QHMRTVNZSA-N

SMILES

CC1(CCC2C(O1)(CC(C(C2(C)CCC(=O)OC)C(C)(C)O)O)C)C=C

Isomeric SMILES

C[C@@]1(CC[C@@H]2[C@@](O1)(C[C@H]([C@@H]([C@@]2(C)CCC(=O)OC)C(C)(C)O)O)C)C=C

Canonical SMILES

CC1(CCC2C(O1)(CC(C(C2(C)CCC(=O)OC)C(C)(C)O)O)C)C=C

Synonyms

agallochin M
methyl 8,13-epoxy-4,6-dihydroxy-3,4-secolabd-14-en-3-oate
methyl ent-13-epi-8,13-epoxy-4,6alpha-dihydroxy-3,4-secolabd-14-en-3-oate

Origin of Product

United States

Isolation and Biosynthetic Pathways of Agallochin M

Natural Sources and Ecological Context

Isolation from Plant Species (e.g., Excoecaria agallocha)

Agallochin M is a seco-diterpenoid that has been successfully isolated from the mangrove plant Excoecaria agallocha L., a member of the Euphorbiaceae family. nih.govku.ac.bd Specifically, chemical investigations of the roots of this plant, collected from the Godavari estuary, led to the identification of this compound alongside related compounds Agallochin N and Agallochin O. nih.gov The plant is a rich source of various classes of phytochemicals, including a wide array of diterpenoids, triterpenoids, and flavonoids. ku.ac.bdresearchgate.net The isolation of this compound from the roots highlights the specific distribution of certain secondary metabolites within different tissues of the plant. researchgate.netepdf.pub

Isolation from Associated Microorganisms (e.g., Endophytic Fungi)

While the host plant, Excoecaria agallocha, is known to harbor a variety of endophytic fungi which themselves produce bioactive compounds, there is currently no specific scientific literature detailing the isolation of this compound directly from these associated microorganisms. nih.gov Research has shown that endophytic fungi, such as Cladosporium sp., isolated from the stems of E. agallocha, produce their own unique set of polyketides, but not this compound. nih.gov Therefore, at present, Excoecaria agallocha itself remains the only documented natural source of this specific compound.

Methodologies for Extraction and Purification of this compound

The isolation of this compound from its natural plant source involves a multi-step process that begins with extraction using organic solvents, followed by sophisticated chromatographic techniques to separate the complex mixture of phytochemicals.

Solvent Extraction Techniques

The initial step in isolating this compound involves the extraction of metabolites from the plant material. The documented procedure for obtaining this compound from the roots of E. agallocha utilized a two-step solvent extraction process. Initially, a mixture of methanol (B129727) and dichloromethane (B109758) (CH₃OH:CH₂Cl₂ in a 1:1 ratio) was used to create a crude extract. nih.gov This crude extract was then further partitioned, and the ethyl acetate (B1210297) soluble fraction was collected for subsequent purification steps. nih.gov

The choice of solvents is critical and is based on the polarity of the target compounds. Diterpenoids like this compound are typically lipophilic, making them soluble in organic solvents. nih.gov Techniques like Soxhlet extraction are commonly employed for exhaustive extraction of metabolites from dried plant material, using various solvents of increasing polarity such as hexane, ethyl acetate, and methanol. nih.govmdpi.com

Table 1: Solvents Used in the Extraction of Compounds from Excoecaria agallocha

Solvent/Solvent SystemPolarityExtraction StagePurpose
Methanol:Dichloromethane (1:1)Mixed (Polar/Non-polar)Initial Crude ExtractionTo extract a broad range of compounds from the plant's roots. nih.gov
Ethyl AcetateMediumFractionationTo selectively dissolve and separate compounds of intermediate polarity, including diterpenoids like this compound, from the crude extract. nih.govnih.gov
HexaneNon-polarFractionation/ExtractionOften used to remove highly non-polar compounds like fats and waxes or as an initial extraction solvent for lipophilic compounds. mdpi.com
MethanolPolarExtractionUsed to extract more polar compounds or as part of a solvent system for chromatography. google.com

Chromatographic Separation Methods (e.g., High-Performance Liquid Chromatography, Column Chromatography)

Following solvent extraction, the resulting fraction containing this compound is a complex mixture that requires further separation. Column chromatography is a fundamental technique used for this purpose. nih.gov In this method, the extract is passed through a stationary phase, such as silica (B1680970) gel, and different compounds are eluted using a gradient of solvents, separating them based on their affinity for the stationary phase. nih.gov

For finer separation and purification, High-Performance Liquid Chromatography (HPLC) is employed. nih.gov Preparative HPLC (prep-HPLC) is a particularly efficient technique for isolating pure compounds from complex mixtures like plant extracts. nih.gov This method utilizes high pressure to pass the solvent (mobile phase) through a column packed with a stationary phase (e.g., C18), achieving high-resolution separation of individual components. nih.gov Researchers often use a combination of column chromatography to obtain semi-purified fractions, which are then subjected to preparative HPLC to yield the pure compound. nih.govnih.gov

Advanced Purification Strategies

The purification of complex diterpenoids often requires a combination of multiple chromatographic steps to achieve high purity. A common strategy involves a sequence of chromatographic techniques with different separation principles. nih.gov

An advanced approach includes:

Initial Fractionation: The crude extract is first fractionated using column chromatography over a stationary phase like silica gel. nih.gov A step-gradient elution with solvent systems such as petroleum ether-chloroform and then chloroform-methanol is used to separate the extract into several less complex fractions. nih.gov

Size-Exclusion Chromatography: Fractions of interest may be further purified using size-exclusion chromatography, for example, with Sephadex LH-20, which separates molecules based on their size. nih.gov

High-Resolution Purification: The final step typically involves semi-preparative or preparative HPLC on a reversed-phase column (like ODS-A or C18) to isolate the target compound with a high degree of purity. nih.govnih.gov The selection of the mobile phase (e.g., methanol/water mixtures) is optimized to achieve the best separation profile for the specific compound. nih.gov

This multi-step approach ensures the effective removal of impurities and the isolation of pure this compound for structural elucidation and further research.

Table 2: Chromatographic Methods for Diterpenoid Purification

TechniqueStationary Phase ExamplePrinciple of SeparationRole in Purification
Column Chromatography (CC)Silica Gel (200-300 mesh)Adsorption/PolarityInitial fractionation of crude extracts into simpler mixtures. nih.govnih.gov
Size-Exclusion ChromatographySephadex LH-20Molecular SizeSeparation of semi-purified fractions based on molecular weight. nih.gov
High-Performance Liquid Chromatography (HPLC)Reversed-Phase (C18, ODS-A)Partitioning/HydrophobicityHigh-resolution final purification of individual compounds. nih.gov
Thin-Layer Chromatography (TLC)Silica Gel GF254Adsorption/PolarityMonitoring fraction separation and assessing purity. nih.govresearchgate.net

Elucidation of this compound Biosynthesis

While the precise biosynthetic pathway of this compound has not been fully elucidated through direct experimental studies, a plausible route can be proposed based on the well-established principles of diterpenoid biosynthesis in plants of the Euphorbiaceae family. The structure of this compound as a seco-diterpenoid, a class of natural products characterized by a cleaved ring in their core structure, suggests a complex series of enzymatic modifications from a universal precursor.

Proposed Biosynthetic Precursors and Pathways

The biogenesis of this compound is hypothesized to originate from the universal precursor of all diterpenoids, Geranylgeranyl pyrophosphate (GGPP). The proposed pathway involves three main stages: the cyclization of the linear GGPP precursor, a series of oxidative modifications, and a final oxidative ring-cleavage event.

Formation of a Diterpene Scaffold: The pathway is initiated by the cyclization of the 20-carbon molecule GGPP. This reaction is catalyzed by a diterpene synthase, which likely forms a bicyclic labdane-type or a related isopimarane-type carbocation intermediate. Subsequent rearrangement and deprotonation would yield a stable diterpene skeleton, which serves as the foundational scaffold for further modifications.

Oxidative Functionalization: Following the initial cyclization, the diterpene scaffold undergoes a series of regio- and stereospecific oxidation reactions. These steps are crucial for introducing the multiple hydroxyl and carbonyl functional groups characteristic of the this compound structure. This functionalization is believed to be a stepwise process, preparing the molecule for the final ring cleavage.

Oxidative Ring Cleavage: The defining step in the biosynthesis of this compound is the cleavage of a carbon-carbon bond within the ring system of the oxidized diterpene intermediate. This "seco" reaction transforms the cyclic precursor into the open-ring structure of this compound. This type of transformation is a known strategy in natural product biosynthesis to generate structural diversity.

The proposed pathway underscores a sophisticated biosynthetic logic, starting from a linear precursor and proceeding through cyclization, functionalization, and ring-cleavage to arrive at the final complex structure of this compound.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₂₁H₃₆O₅
Molecular Weight 368.52 g/mol
Appearance Colorless oil
Optical Rotation [α]D²⁵ = -46.4° (c = 0.2, CHCl₃)
Natural Source Root of Excoecaria agallocha

| Classification | Seco-diterpenoid |

Enzymatic Transformations in this compound Biogenesis

The proposed biosynthetic pathway for this compound is mediated by several distinct classes of enzymes, each responsible for a specific transformation. While the exact enzymes have yet to be isolated and characterized, their roles can be inferred from extensive research on diterpenoid biosynthesis in other plant species.

Geranylgeranyl Pyrophosphate Synthase (GGPPS): This enzyme is responsible for the initial step of the pathway, synthesizing the C20 precursor GGPP from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

Diterpene Synthases (diTPS): A member of the terpene cyclase family, a diTPS would catalyze the complex cyclization of the linear GGPP into the core cyclic scaffold of the diterpene intermediate. The specific type of diTPS determines the initial ring structure (e.g., labdane (B1241275) or isopimarane).

Cytochrome P450 Monooxygenases (CYP450s): This large and versatile family of enzymes is central to the biosynthesis of this compound. CYP450s are proposed to be responsible for the multiple, highly specific hydroxylation reactions that decorate the diterpene skeleton. Furthermore, a specific CYP450 is the most likely candidate for catalyzing the critical oxidative ring-cleavage that ultimately yields the seco-diterpenoid structure of this compound.

Dehydrogenases and Reductases: Additional tailoring enzymes, such as dehydrogenases or reductases, may be involved in modifying the oxidation states of specific functional groups during the biosynthetic process.

The coordinated action of these enzyme classes results in the efficient and controlled assembly of the unique and complex chemical architecture of this compound.

Table 2: Proposed Enzyme Classes in this compound Biosynthesis

Enzyme Class Proposed Function
Geranylgeranyl Pyrophosphate Synthase (GGPPS) Synthesis of the GGPP precursor
Diterpene Synthase (diTPS) Cyclization of GGPP to form a diterpene scaffold
Cytochrome P450 Monooxygenases (CYP450s) Regio- and stereospecific hydroxylation and oxidative ring cleavage

Table 3: Mentioned Compounds

Compound Name
This compound
Dimethylallyl pyrophosphate (DMAPP)
Geranylgeranyl pyrophosphate (GGPP)

Molecular and Cellular Pharmacological Activities of Agallochin M Preclinical Focus

Anticancer Activities of Agallochin M: Molecular Mechanisms and Preclinical Models

While direct studies specifically detailing the molecular mechanisms of this compound in cancer cell lines are scarce, investigations into Excoecaria agallocha extracts have provided preliminary evidence for its potential anticancer effects.

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancer cells. Studies on Excoecaria agallocha stem extract have demonstrated its ability to induce apoptosis in human lung cancer cell lines, such as A549. This induction of apoptosis was associated with the downregulation of the anti-apoptotic protein Bcl-2 and the cleavage of PARP, a hallmark of apoptotic cell death ntu.edu.tw. While these findings are for the crude extract, this compound, as a constituent, may contribute to these observed effects. General research on natural products highlights apoptosis induction as a key strategy for anticancer therapeutics nih.govjocpr.comarchivesofmedicalscience.comfrontiersin.org.

The cell cycle is a tightly regulated process that, when dysregulated, can lead to uncontrolled cell proliferation characteristic of cancer. Excoecaria agallocha stem extract has been shown to induce cell cycle arrest. Specifically, in p53-/- lung cancer cells (H1299), the extract caused G1 phase arrest, whereas in p53+/+ cells (A549), it led to apoptosis, suggesting a p53-dependent mechanism ntu.edu.tw. This indicates that compounds within E. agallocha, potentially including this compound, can interfere with cell cycle progression, a common mechanism for inhibiting cancer growth frontiersin.orgnih.govnih.gov.

Inhibition of cancer cell proliferation is a fundamental goal of anticancer therapy. Excoecaria agallocha extracts have demonstrated cytotoxic effects and growth inhibitory properties against various cancer cell lines ntu.edu.tw. For instance, the extract showed significant cytotoxicity in A549 cells, reducing viability by 81% at a concentration of 100 µg/ml ntu.edu.tw. Agallochin I, another compound from E. agallocha, has been noted for its role in inhibiting cancer proliferation and metastasis researchgate.net. While direct data on this compound's effect on proliferation and metastasis is limited, its presence in an extract with such activities suggests a potential role.

Oncogenic signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), are frequently dysregulated in cancer, promoting cell survival, proliferation, and metastasis archivesofmedicalscience.comjapsonline.comarchivesofmedicalscience.commdpi.comelifesciences.orgmdpi.comfrontiersin.orgoncotarget.com. While Agallochin G has been linked to NF-κB inhibition researchgate.net, specific studies detailing this compound's direct impact on these pathways are not widely reported in the reviewed literature. However, the general involvement of E. agallocha compounds in modulating cellular signaling pathways is an area of ongoing research.

Oxidative stress, an imbalance between reactive oxygen species (ROS) production and cellular antioxidant defenses, plays a complex role in cancer, promoting initiation and progression at moderate levels, but inducing cell death at excessive levels frontiersin.orgnih.govelifesciences.orgfrontiersin.orgwikipedia.orgresearchgate.netfrontiersin.org. Some plant-derived compounds can modulate cellular oxidative stress to exert anticancer effects nih.govnih.govmdpi.comoncotarget.com. While Excoecaria agallocha extracts have been studied for their antioxidant properties mdpi.comnih.gov, specific research detailing this compound's role in oxidative stress modulation within cancer cells is limited.

Antioxidant Mechanisms of this compound

The antioxidant properties of Excoecaria agallocha have been extensively studied, and this compound, as a significant constituent, is understood to contribute to these effects. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defense systems, is implicated in the pathogenesis of numerous diseases explorationpub.com. Natural compounds with antioxidant capabilities are therefore of considerable interest.

Free Radical Scavenging Capabilities

Studies investigating the antioxidant potential of Excoecaria agallocha have demonstrated significant free radical scavenging capabilities. Various extracts and fractions of the plant have shown efficacy in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) assays researchgate.netjocpr.comresearchgate.net. These assays measure the ability of compounds to neutralize free radicals. For instance, aqueous and ethanol (B145695) extracts of E. agallocha bark exhibited notable antioxidant activity, as assessed by DPPH free radical scavenging and reducing power assays jocpr.comresearchgate.net. While these studies primarily evaluated plant extracts and fractions, this compound, being a key isolated compound from this plant, is presumed to be a significant contributor to these observed free radical scavenging effects ku.ac.bd.

Modulation of Endogenous Antioxidant Enzyme Systems

Beyond direct free radical scavenging, compounds can exert antioxidant effects by modulating the body's endogenous antioxidant enzyme systems. These systems include enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which play crucial roles in detoxifying ROS explorationpub.comjapsonline.com. Research on Excoecaria agallocha leaf extracts has indicated that these extracts can modulate antioxidant enzymes, contributing to their reported anticancer activity by managing oxidative stress within cells japsonline.com. Given that this compound is a constituent of E. agallocha, it is plausible that it may influence the expression or activity of these vital endogenous antioxidant enzymes, although direct experimental evidence specifically detailing this compound's interaction with these enzyme systems is still an area for further investigation.

Other Reported Biological Activities of this compound (Preclinical)

Anti-histamine Release Activity

Excoecaria agallocha has also demonstrated anti-histamine release activity. Studies have evaluated the ability of plant extracts to inhibit histamine (B1213489) release, a key mediator in allergic and inflammatory responses phcogrev.comjocpr.comresearchgate.net. Specifically, aqueous and ethanol extracts of E. agallocha bark have shown significant anti-histamine release activity in assays using ionophore A23187-induced histamine release models phcogrev.comresearchgate.net. As this compound is a constituent of E. agallocha, it is considered to play a role in the plant's capacity to modulate histamine release.

Structure Activity Relationship Sar Studies and Synthetic Modifications of Agallochin M

Analysis of Structural Features Influencing Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the arrangement of its constituent atoms and functional groups. SAR studies aim to elucidate these relationships, guiding the design of more potent and selective compounds.

Identification of Pharmacophores

A pharmacophore is defined as the three-dimensional arrangement of molecular features essential for a molecule's biological activity, representing the minimal structural requirements for interaction with a specific biological target, such as a receptor or enzyme researchgate.netnih.gov. Identifying the pharmacophore of Agallochin M would involve analyzing its structure and comparing it with other active compounds, if available, to pinpoint the key functional groups and their spatial orientation responsible for its observed effects researchgate.net. Computational methods, such as pharmacophore mapping and alignment of known active analogs, are commonly employed for this purpose, especially when direct experimental data is limited researchgate.netnih.gov. Such an analysis would help determine which parts of the this compound molecule are critical for its interaction with biological targets.

Role of Specific Functional Groups

Functional groups are specific arrangements of atoms within a molecule that dictate its chemical reactivity and physical properties, and consequently, its biological activity. Diterpenoids, the class to which this compound belongs, are characterized by a complex carbon skeleton derived from isoprene (B109036) units and often feature various oxygen-containing functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ether linkages, as well as cyclic structures ku.ac.bdsemanticscholar.org. These functional groups can engage in various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, which are fundamental for binding to biological macromolecules. For instance, hydroxyl groups can act as hydrogen bond donors or acceptors, while carbonyl groups can serve as hydrogen bond acceptors. The specific positions and stereochemistry of these functional groups within the diterpenoid framework of this compound would significantly influence its binding affinity and biological efficacy.

Semi-synthetic and Total Synthetic Approaches for this compound and Analogs

The synthesis of natural products and their analogs is a cornerstone of medicinal chemistry, providing access to compounds for biological evaluation and enabling the optimization of their therapeutic properties.

Strategies for Total Synthesis of this compound

Total synthesis involves the laboratory construction of a complex molecule from simple, commercially available starting materials through a series of chemical reactions. For complex diterpenoids like this compound, total synthesis presents significant challenges, including the precise control of stereochemistry, the formation of intricate ring systems, and the introduction of various functional groups. While specific published total synthesis routes for this compound are not detailed in the provided literature, the development of such strategies would be essential for confirming its structure, providing larger quantities for research, and creating novel analogs. Successful total synthesis often requires innovative retrosynthetic analysis and the development of new synthetic methodologies.

Semi-synthetic Derivatization of this compound

Semi-synthesis begins with a naturally occurring compound and modifies it through chemical reactions to create derivatives or analogs. This approach is particularly valuable when the isolation of the natural product is feasible but total synthesis is prohibitively complex or uneconomical. Semi-synthetic derivatization of this compound would allow for targeted modifications of its structure, such as altering functional groups or modifying side chains, to investigate SAR and potentially enhance its biological activity or improve its pharmacokinetic profile. Specific examples of semi-synthetic modifications of this compound were not found in the reviewed literature.

Design and Synthesis of this compound Analogs for Enhanced Activity

The design of this compound analogs for enhanced activity would typically stem from SAR studies. By identifying key structural features responsible for biological activity (pharmacophores) and understanding the role of specific functional groups, medicinal chemists can rationally design modifications. These modifications might aim to increase binding affinity to a target, improve selectivity, enhance metabolic stability, or alter solubility. For example, if a hydroxyl group is found to be critical for activity, analogs might be synthesized where this group is esterified, etherified, or replaced to probe its role. Similarly, modifications to the diterpenoid skeleton could be explored to optimize the molecule's shape and electronic properties for better target engagement.

Data Table: Illustrative SAR and Analog Design Principles

The following table illustrates the general principles of SAR studies and analog design, using hypothetical modifications to a generic diterpenoid scaffold, representative of compounds found in Excoecaria agallocha. Specific data for this compound's structure and activity is limited in the provided sources, making this table conceptual.

Hypothetical Structural ModificationPotential Analog NameKey Structural ChangeRationale for ModificationHypothetical Impact on Activity (e.g., Cytotoxicity)
Removal of a hydroxyl group at C-XThis compound-delOH-OH → -HTo assess the role of the hydroxyl group in binding.Potentially decreased potency if H-bonding is critical.
Esterification of a hydroxyl groupThis compound-ester-OH → -O-CO-RTo increase lipophilicity or introduce a new interaction point.May alter cell permeability or binding affinity.
Oxidation of a hydroxyl to a ketoneThis compound-ketone-OH → =OTo change polarity and hydrogen bonding capacity.Could alter binding orientation or strength.
Modification of a double bond positionThis compound-isomerDouble bond shiftedTo alter molecular rigidity and planarity.May affect target fit and binding affinity.
Introduction of a halogen atomThis compound-halo-H → -X (e.g., Cl, F)To modulate electronic properties or lipophilicity.Could enhance binding or alter metabolic stability.

Compound List:

this compound

Agallochin N

Agallochin O

Agallochin H

Excoecarin M

Excoecarin N

Excoecarin S

Excoecarin T1

Excoecarin T2

The search results indicate that while Excoecaria agallocha is a source of various phytochemicals, including compounds referred to as "Agallochin" (and specifically Agallochin I, F, and P), there is no specific scientific literature readily available that details structure-activity relationship (SAR) studies, synthetic modifications, molecular docking, or quantitative structure-activity relationship (QSAR) modeling specifically for "this compound".

The provided search queries did not yield information directly pertaining to this compound within the scope of SAR studies, synthetic modifications, molecular docking, or QSAR modeling. The research found discusses these computational and analytical approaches in broader contexts of drug discovery and for other related compounds or classes of compounds.

Therefore, it is not possible to generate an article focusing solely on this compound for the requested sections based on the available information.

Compound List:

Agallochin (general term)

Agallochin F

Agallochin I

Agallochin P

Advanced Analytical Methodologies for Agallochin M Research

Spectroscopic Techniques for Structural Elucidation (Methodological Focus)

Spectroscopic methods are indispensable for unraveling the intricate molecular architecture of natural products. They provide detailed information about the arrangement of atoms, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural elucidation of organic compounds, including natural products like Agallochin M mendeley.comresearchgate.netweebly.comacs.orgresearchgate.netresearchgate.netslideshare.net. It exploits the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C), to provide detailed information about molecular structure.

¹H NMR Spectroscopy: This technique reveals the number, type, and chemical environment of hydrogen atoms within a molecule. Chemical shifts, signal splitting patterns (multiplicity), and integration values provide insights into the connectivity of atoms and the presence of different functional groups.

¹³C NMR Spectroscopy: This method provides information about the carbon backbone of a molecule, including the number of unique carbon atoms and their hybridization states (e.g., sp³, sp², sp).

2D NMR Techniques: Advanced techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing detailed structural assignments. COSY correlates coupled protons, HSQC links protons to directly bonded carbons, and HMBC reveals correlations between protons and carbons separated by two or three bonds, thereby mapping out the complete carbon-hydrogen framework and confirming connectivity weebly.comresearchgate.netresearchgate.net. The interpretation of these spectra, often in conjunction with mass spectrometry data, allows for the definitive structural assignment of compounds like this compound mendeley.comresearchgate.netacs.org.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to provide information about its fragmentation patterns, which are indicative of its structure currenta.depsu.edunih.govmdpi.com.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can determine the exact mass of a molecule with high accuracy, allowing for the unambiguous determination of its elemental formula. This is a critical first step in identifying an unknown compound currenta.denih.gov.

Fragmentation Analysis: Techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS) cause molecules to fragment in characteristic ways. Analyzing these fragments helps in piecing together the molecular structure, identifying substructures, and confirming the proposed structure derived from NMR data currenta.depsu.edunih.gov. For compounds like this compound, MS data, often obtained via techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), complements NMR findings by providing molecular weight and fragmentation insights mendeley.comresearchgate.netacs.orgimpactfactor.org.

Electronic Circular Dichroism (ECD) and Optical Rotation for Absolute Configuration

For chiral molecules like many natural products, determining the absolute configuration (the precise three-dimensional arrangement of atoms) is essential. Techniques that probe the interaction of chiral molecules with polarized light are vital for this purpose nih.govnih.govsioc-journal.cnrsc.orgmasterorganicchemistry.com.

Optical Rotation: This measures the extent to which a chiral compound rotates the plane of polarized light. The specific rotation ([α]D) is a characteristic property that can aid in identification and purity assessment. However, the sign of optical rotation (dextrorotatory (+) or levorotatory (-)) does not directly correlate with the R or S absolute configuration and must be determined experimentally masterorganicchemistry.com.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. The resulting spectra, particularly when analyzed in conjunction with theoretical calculations, can provide definitive assignments of absolute configuration nih.govnih.govrsc.org. By correlating experimental ECD spectra with calculated spectra for different stereoisomers, researchers can assign the absolute configuration of complex chiral molecules, a crucial step in the complete structural characterization of compounds such as this compound.

Chromatographic Methods for Detection and Quantification

Chromatographic techniques are fundamental for separating complex mixtures, isolating pure compounds, and quantifying their presence in various matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is widely used for the separation, identification, and quantification of non-volatile or thermally labile compounds, making it highly suitable for the analysis of natural products like this compound impactfactor.orgresearchgate.netmdpi.comjfda-online.comnih.govprotocols.io.

Separation: HPLC systems employ a liquid mobile phase pumped at high pressure through a stationary phase (typically a packed column). Different compounds in a sample interact differently with the stationary and mobile phases, leading to their separation based on properties such as polarity, size, or charge.

Detection and Quantification: Various detectors can be coupled with HPLC. Diode Array Detectors (DAD) provide UV-Vis spectra for each eluting peak, aiding in compound identification and purity assessment researchgate.netmdpi.comjfda-online.com. Coupling HPLC with Mass Spectrometry (HPLC-MS or LC-MS) offers highly sensitive and specific detection, enabling both identification and quantification by providing molecular weight and structural information for each separated component impactfactor.orgnih.gov. HPLC methods are routinely developed and validated for the precise quantification of specific compounds in complex mixtures mdpi.comjfda-online.com.

Gas Chromatography (GC)

Gas Chromatography (GC) is primarily used for the separation and analysis of volatile and thermally stable compounds. When coupled with appropriate detectors, it serves as a powerful tool for identification and quantification.

Separation: In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. Separation occurs based on the volatility and interaction of the analytes with the stationary phase.

Detection and Quantification: GC is frequently coupled with Mass Spectrometry (GC-MS) for the identification and quantification of compounds. GC-MS provides mass spectral data for each eluted peak, allowing for library matching and structural confirmation impactfactor.orgresearchgate.net. Electron Ionization (EI) is a common ionization method in GC-MS, producing extensive fragmentation that aids in structural elucidation currenta.demdpi.com. GC-MS has been instrumental in analyzing complex mixtures of natural products and identifying specific components like those found in Excoecaria agallocha impactfactor.org.

Future Perspectives and Research Directions for Agallochin M

Exploration of Novel Biological Targets and Signaling Pathways

While Agallochin M has demonstrated various pharmacological activities, including anticancer and anti-inflammatory effects dntb.gov.uajapsonline.comresearchgate.net, a comprehensive understanding of its precise molecular targets and the intricate signaling pathways it modulates remains an area ripe for exploration. Future research should aim to identify novel protein targets and downstream signaling cascades that mediate this compound's effects. Techniques such as affinity chromatography coupled with mass spectrometry, or advanced omics approaches, could be instrumental in mapping these interactions. Elucidating these pathways will not only deepen our understanding of this compound's mechanism of action but also provide a rationale for its potential therapeutic applications and guide the development of more targeted strategies. For instance, understanding its interaction with specific kinases or transcription factors could reveal new avenues for drug development.

Development of Advanced Delivery Systems (Conceptual)

To enhance the bioavailability, targeted delivery, and therapeutic efficacy of this compound, the development of advanced delivery systems is a crucial future direction. Given its potential for various applications, conceptualizing novel formulations could overcome challenges related to solubility and stability. Nanoparticle-based systems, liposomes, or polymeric carriers could be explored to achieve controlled release and targeted delivery to specific tissues or cells taylorandfrancis.comnih.gov. Additive manufacturing technologies, such as 3D printing, also present innovative possibilities for creating personalized drug delivery devices that can target specific areas within the gastrointestinal tract or other anatomical sites, potentially improving patient compliance and reducing side effects mdpi.com. Research in this area should focus on designing systems that can protect this compound from degradation and ensure its sustained release at the intended site of action.

Investigation of Synergistic Effects with Other Phytochemicals or Therapeutic Agents

The potential for this compound to exhibit synergistic effects when combined with other phytochemicals or established therapeutic agents warrants significant investigation. Combination therapy is a well-established strategy in various disease treatments, offering enhanced efficacy and potentially reduced toxicity or resistance frontiersin.orgnih.govnih.govmdpi.comjheor.org. Future research could explore combinations of this compound with known anticancer drugs, anti-inflammatory agents, or other natural compounds that exhibit complementary mechanisms of action. Such studies would involve rigorous in vitro and in vivo screening to identify optimal synergistic ratios and to elucidate the underlying molecular mechanisms of these combined effects. This approach could lead to more potent and effective therapeutic regimens.

Application of Omics Technologies (Genomics, Proteomics, Metabolomics)

The integration of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to unravel the complex biological effects of this compound researchgate.netazolifesciences.commdpi.comnih.govcornell.edu. Future research should leverage these multi-omics platforms to gain a holistic understanding of this compound's impact on cellular systems. Proteomics can identify changes in protein expression and post-translational modifications, while metabolomics can reveal alterations in metabolic pathways. By integrating data from these different omics layers, researchers can generate comprehensive molecular profiles that illuminate this compound's mechanisms of action, identify potential biomarkers for therapeutic response, and uncover novel therapeutic targets. Such integrated analyses are essential for moving beyond single-target investigations and understanding the systemic effects of the compound.

Bridging Preclinical Findings to Translational Research Initiatives

A critical future direction for this compound is the systematic translation of promising preclinical findings into tangible clinical applications. The journey from laboratory bench to patient bedside is fraught with challenges, including the need for robust preclinical models, efficient trial design, and regulatory navigation nih.govfrontiersin.orgbnos.org.uktracercro.comnih.govresearchgate.netpsu.edunih.govnih.govresearchgate.netresearchgate.netnih.gov. Future research must focus on developing predictive preclinical models that accurately reflect human disease states and on designing rigorous clinical trial protocols. This includes addressing issues such as data standardization, interdisciplinary collaboration between basic scientists and clinicians, and securing adequate funding. A clear roadmap for preclinical-to-clinical translation, identifying key milestones and potential bottlenecks, will be essential for advancing this compound from experimental compound to a clinically viable therapeutic agent.

Q & A

Basic Research Questions

Q. How can researchers design a reproducible synthesis protocol for Agallochin M?

  • Methodology : Begin by reviewing existing synthetic pathways in peer-reviewed journals (e.g., Advanced Journal of Chemistry, Section B). Prioritize protocols with detailed experimental sections, including solvent/reagent ratios, reaction conditions, and purification steps . Validate reproducibility by replicating a published method, documenting deviations, and cross-referencing characterization data (e.g., NMR, HPLC) against literature benchmarks. For novel syntheses, provide elemental analysis and purity evidence for new compounds .

Q. What analytical techniques are essential for characterizing this compound’s structural integrity?

  • Methodology : Combine spectroscopic (e.g., NMR, IR) and chromatographic (e.g., HPLC-MS) methods to confirm identity and purity. For novel derivatives, include X-ray crystallography or high-resolution mass spectrometry. Ensure raw data is archived in supplementary materials for peer review .

Q. How should researchers address variability in this compound’s bioactivity across studies?

  • Methodology : Conduct a systematic review using databases like PubMed or Web of Science to identify confounding variables (e.g., assay conditions, cell lines). Apply meta-analysis frameworks (e.g., PRISMA) to quantify heterogeneity and adjust for bias . Replicate key experiments under standardized conditions to isolate causative factors .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s mechanism of action reported in different studies?

  • Methodology : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design comparative studies. For example, employ isogenic cell lines to control genetic variability or apply computational modeling (e.g., molecular docking) to validate binding hypotheses. Cross-reference contradictory findings with structural analogs to identify structure-activity relationships (SARs) .

Q. How can researchers optimize this compound’s pharmacokinetic properties without compromising efficacy?

  • Methodology : Utilize a Design of Experiments (DoE) approach to screen formulation variables (e.g., solubility enhancers, prodrug modifications). Validate outcomes using in vitro ADME assays (e.g., Caco-2 permeability) and in vivo pharmacokinetic studies. Prioritize parameters with the highest impact on bioavailability using multivariate analysis .

Q. What frameworks guide the integration of this compound into multi-target therapeutic strategies?

  • Methodology : Apply network pharmacology models to map this compound’s interactions with disease-related pathways. Combine omics data (e.g., transcriptomics, proteomics) with clinical datasets to identify synergistic targets. Validate hypotheses using combinatorial in vitro assays and machine learning-driven predictive analytics .

Methodological Considerations

Q. How should researchers handle large datasets from this compound’s high-throughput screening (HTS)?

  • Methodology : Use open-source tools (e.g., KNIME, Python Pandas) for data preprocessing and normalization. Apply cluster analysis or PCA to identify outliers. Archive raw and processed data in repositories like Zenodo, adhering to FAIR principles .

Q. What ethical and reproducibility standards apply to this compound studies involving animal models?

  • Methodology : Follow ARRIVE guidelines for experimental design and reporting. Include detailed protocols for animal husbandry, dosing regimens, and endpoint criteria. Use power analysis to justify sample sizes and mitigate Type I/II errors .

Tables: Key Data Analysis Approaches

Research Challenge Recommended Method Relevant Evidence
Synthetic reproducibilityCross-laboratory validation studies
Bioactivity contradictionsMeta-analysis with subgroup stratification
Pharmacokinetic optimizationDoE with response surface methodology
Multi-target synergy validationNetwork pharmacology + machine learning

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.